molecular formula C22H19N3O3 B11312083 2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11312083
M. Wt: 373.4 g/mol
InChI Key: HEMUSZNBMKXQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Isopropylamine and suitable coupling agents.

    Conditions: The reaction is usually performed at elevated temperatures to ensure complete substitution.

Preparation Methods

The synthesis of 2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the naphthalen-2-yloxy methyl furan intermediate, which is then subjected to further reactions to introduce the oxazole and isopropylamino groups.

  • Synthesis of Naphthalen-2-yloxy Methyl Furan

      Reagents: Naphthol, methyl furan, and appropriate catalysts.

      Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.

  • Formation of the Oxazole Ring

      Reagents: The intermediate from the previous step, along with reagents such as amino acids or nitriles.

      Conditions: This step often requires heating and the use of dehydrating agents to facilitate ring closure.

Chemical Reactions Analysis

2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the compound, which may include carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Often performed in anhydrous solvents to prevent side reactions.

      Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution

      Reagents: Various nucleophiles or electrophiles, depending on the desired substitution.

      Conditions: Can be carried out under a range of conditions, from room temperature to elevated temperatures.

      Products: Substituted derivatives with different functional groups.

Scientific Research Applications

2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique reactivity and potential as a catalyst in organic reactions.
  • Biology

    • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
    • Used in studies to understand its interaction with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Potential use in the development of new materials with specific properties.
    • Investigated for its role in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

    • Similar in having a naphthalen-2-yl moiety.
    • Differ in the presence of a triazole ring instead of an oxazole ring.
  • 5-[(naphthalen-2-yloxy)methyl]furan-2-carboxylic acid

    • Shares the naphthalen-2-yloxy methyl furan structure.
    • Lacks the oxazole and isopropylamino groups.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H19N3O3/c1-14(2)24-21-19(12-23)25-22(28-21)20-10-9-18(27-20)13-26-17-8-7-15-5-3-4-6-16(15)11-17/h3-11,14,24H,13H2,1-2H3

InChI Key

HEMUSZNBMKXQNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=C(O1)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.